Cas no 80321-63-7 (Gypenoside IX)

Gypenoside IX is a bioactive saponin compound primarily derived from Gynostemma pentaphyllum (Jiaogulan). It exhibits notable pharmacological properties, including antioxidant, anti-inflammatory, and potential neuroprotective effects. Structurally, it belongs to the dammarane-type triterpenoid saponins, characterized by its specific sugar moieties and aglycone core. Research suggests Gypenoside IX may modulate cellular signaling pathways, such as AMPK and NF-κB, contributing to its therapeutic potential in metabolic and inflammatory disorders. Its high purity and standardized isolation make it suitable for pharmacological studies and nutraceutical applications. Analytical methods like HPLC and LC-MS ensure consistent quality, supporting its use in research on natural product-derived therapeutics.
Gypenoside IX structure
Gypenoside IX structure
Product Name:Gypenoside IX
CAS No:80321-63-7
MF:C47H80O17
MW:917.127917289734
CID:721475
PubChem ID:46887681
Update Time:2025-05-28

Gypenoside IX Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside, (3b,12b)-3-(b-D-glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-b-D-xylopyranosyl-
    • 3-O-β-D-Glucopyranosyl-20-O-<α-L-arabinopyranosyl(1->6)-β-D-glucopyranosyl>-20(S)-protopanaxadiol
    • Notoginsenoside Fd
    • Stevenleaf
    • Ginsenoside C-Mx1
    • Gynosaponin I
    • Gynostemma Extract
    • Gypenoside
    • GYPENOSIDE IX
    • SS-D-GLUCOPYRANOSIDE, (3SS,12SS)-3-(SS-D-GLUCOPYRANOSYLOXY)-12-HYDROXYDAMMAR-24-EN-20-YL 6-O-SS-D-XYLOPYRANOSYL-
    • (3beta,12beta)-3-(beta-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
    • 2-(Hydroxymethyl)-6-[[(5S,8R,9R,10R,13R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-
    • CG0047
    • SW219585-1
    • (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pent
    • (3β,12β)-3-(β-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside (ACI)
    • Dammarane, β-D-glucopyranoside deriv. (ZCI)
    • 3-O-Glucosylginsenoside C-Mx
    • MS-31714
    • Ginsenoside C-Mx1; Gynosaponin I; Gypenoside IX
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
    • AC-34770
    • AKOS022168210
    • s2306
    • BDBM50317535
    • CCG-270573
    • CHEMBL1095009
    • Gynostemma pentaphyllum
    • CS-5342
    • NCGC00386168-01
    • 80321-63-7
    • DTXSID001317599
    • HY-N0167
    • B0005-479871
    • FT-0777164
    • 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
    • (2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5aR,7S,9aR,9bR,11R,11aR)-11-hydroxy-3a,3b,6,6,9a-pentamethyl-1-[(2S)-6-methyl-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxan-2-yl]oxy}hept-5-en-2-yl]-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
    • BRD-K58775955-001-02-4
    • DA-67789
    • Gypenoside IX
    • MDL: MFCD10566702
    • Inchi: 1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1
    • InChI Key: ZTQSADJAYQOCDD-HUGMCNGHSA-N
    • SMILES: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@](C)(CC/C=C(\C)/C)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@@H]2OC[C@@H](O)[C@H](O)[C@H]2O)O1)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)(C)C

Computed Properties

  • Exact Mass: 916.54000
  • Monoisotopic Mass: 916.53955108 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 12
  • Complexity: 1630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 18
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 278
  • Molecular Weight: 917.1

Experimental Properties

  • Color/Form: White powder
  • Density: 1.36
  • Melting Point: No data available
  • Boiling Point: 982.5±65.0 °C at 760 mmHg
  • Flash Point: 548.0±34.3 °C
  • Refractive Index: 1.597
  • Solubility: 生物体外In Vitro:DMSO溶解度25 mg/mL(27.26 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
  • PSA: 277.91000
  • LogP: 0.61230

Gypenoside IX Pricemore >>

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Gypenoside IX Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  120 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
Reference
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

Gypenoside IX Raw materials

Gypenoside IX Preparation Products

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